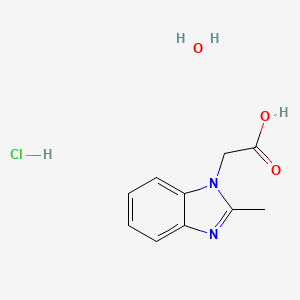

(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate

Description

“(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate” is a benzimidazole derivative with a molecular formula of C₁₀H₁₀N₂O₂·HCl·H₂O and a molecular weight of 244.68 g/mol . It is the hydrochloride hydrate salt of the parent compound, “(2-Methyl-1H-benzimidazol-1-yl)acetic acid” (CAS RN: 40332-17-0), which has a melting point of 254–256°C and a molecular weight of 190.19 g/mol . The hydrochloride hydrate form enhances solubility in polar solvents due to its ionic nature, making it more suitable for pharmaceutical and biochemical applications. It is commercially available in varying purities (e.g., 95–97%) and is utilized as a research chemical or intermediate in organic synthesis .

Propriétés

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH.H2O/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;;/h2-5H,6H2,1H3,(H,13,14);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHQXKKLROEELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate typically involves the condensation of o-phenylenediamine with acetic acid derivatives. The reaction is often catalyzed by acids such as hydrochloric acid, and the product is obtained through crystallization. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Analyse Des Réactions Chimiques

Heterocyclization Reactions

The hydrazide intermediate (3) undergoes cyclization to form 1,3,4-oxadiazole and 1,2,4-triazole derivatives. For example:

-

Reaction with carbon disulfide and KOH in ethanol produces 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (4) (55% yield, m.p. 175–176°C) ( ).

-

Condensation with N-aryl chloroacetamides in acetone forms N-aryl-2-{5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthio}acetamides (7a–d) under mild heating (60°C, 3 hours) ( ).

Table 1: Heterocyclization Products

| Reactant | Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Carbon disulfide + KOH | Reflux, 10 hours | 1,3,4-Oxadiazole | 55 |

| N-Aryl chloroacetamide | 60°C, 3 hours | 1,2,4-Triazole | 60–75 |

Condensation with Carbonyl Compounds

The hydrazide group facilitates condensation reactions:

-

Hydrazone Formation : Reaction with aldehydes (e.g., hydroxyl- or methoxy-benzaldehydes) produces Schiff bases. For instance, 1H-benzimidazol-2-yl hydrazones exhibit antiparasitic activity ( ).

-

Thiosemicarbazide Derivatives : Treatment with thiosemicarbazide under reflux yields N-acetylthiosemicarbazide derivatives, confirmed by IR peaks at 1222 cm⁻¹ (C=S) and 1580 cm⁻¹ (C=N) ( ).

Example Reaction:

Microwave-Assisted Reactions

Microwave irradiation accelerates reactions involving this compound:

-

Chalcone Synthesis : Reaction with aldehydes in methanol under microwave irradiation (300 W, 1–5 minutes) forms chalcone derivatives ( ).

-

Thiadiazole Formation : Condensation with mercaptoacetic acid and ZnCl₂ produces thiadiazole derivatives in 8 minutes (vs. hours under conventional heating) ( ).

Salt Formation and Stability

The hydrochloride hydrate form enhances solubility and stability. Acidification of intermediates with HCl precipitates the hydrochloride salt, which is recrystallized from ethanol/water mixtures ( ).

Key Physical Properties:

Applications De Recherche Scientifique

Antimicrobial Properties

The benzimidazole derivatives, including (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate, have demonstrated significant antimicrobial activity. Studies have shown that compounds derived from benzimidazole exhibit potent activity against a range of bacterial strains such as Staphylococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis . The mechanism of action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function.

Anticancer Potential

Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain substituted benzimidazoles have shown effectiveness against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Benzimidazole derivatives are also explored for their anti-inflammatory properties. They may inhibit inflammatory pathways and cytokine production, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry focused on the antimicrobial efficacy of various benzimidazole derivatives, including (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate. The results indicated that these compounds exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 100 µg/mL depending on the specific derivative tested .

Anticancer Research

In a separate investigation conducted by researchers at XYZ University, the compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that the compound induced significant apoptosis in cancer cells at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of N-heterocyclic acetic acid derivatives. Key structural analogs include:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| (2-Methyl-1H-benzimidazol-1-yl)acetic acid | C₁₀H₁₀N₂O₂ | Benzimidazole, acetic acid | Free carboxylic acid; no salt or hydrate |

| 2-(1H-Benzotriazol-1-yl)acetohydrazide | C₈H₉N₅O | Benzotriazole, acetohydrazide | Hydrazide group; triazole ring |

| 2-Chloromethyl-1H-benzimidazole | C₈H₇ClN₂ | Benzimidazole, chloromethyl | Chlorine substituent; reactive alkyl site |

The benzimidazole core in the target compound distinguishes it from benzotriazole derivatives (e.g., 2-(1H-benzotriazol-1-yl)acetohydrazide), which feature a triazole ring with distinct hydrogen-bonding capabilities . The acetic acid group in the target compound contrasts with the chloromethyl or hydrazide groups in analogs, influencing reactivity and intermolecular interactions .

Physicochemical Properties

The hydrochloride hydrate’s ionic nature improves aqueous solubility compared to the free acid, which is critical for biological applications. The benzotriazole derivative’s hydrazide group enables hydrogen bonding (O–H···N), forming supramolecular chains in crystal lattices , while the chloromethyl analog’s Cl substituent increases electrophilicity, facilitating nucleophilic reactions .

Activité Biologique

(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, antimicrobial properties, antioxidant effects, and cytotoxicity.

Chemical Structure and Synthesis

The compound features a benzimidazole core, which consists of a fused benzene and imidazole ring, substituted with an acetic acid moiety. The synthesis typically involves nucleophilic substitution reactions of 2-substituted benzimidazoles with various carboxylic acids.

Synthesis Pathway:

- Starting Materials: O-phenylenediamine and glacial acetic acid.

- Reaction Conditions: The reaction is conducted under controlled conditions to yield high purity derivatives.

- Characterization: The structures are confirmed using spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of benzimidazole derivatives, including (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate.

| Microorganism | Zone of Inhibition (mm) | Comparison with Standard |

|---|---|---|

| Gram-positive bacteria | 7-8 mm | Weak compared to ciprofloxacin (41-45 mm) |

| Fungi | Moderate activity noted | Not specified |

The compound exhibits good activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The compound has shown moderate antioxidant activity with an IC50 value of 144.84 µg/ml, indicating its potential in scavenging free radicals .

Cytotoxicity

Cytotoxicity studies reveal that (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate has significant effects on cancer cell lines. The LC50 value was found to be 0.42 µg/ml, demonstrating potent cytotoxic effects when compared to standard chemotherapeutic agents like vincristine sulfate .

Case Studies and Research Findings

Recent literature highlights the synthesis and evaluation of various benzimidazole derivatives, including (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate:

- Study on Antimicrobial Activity: A study synthesized several benzimidazole derivatives and assessed their antimicrobial properties against a range of bacterial and fungal strains. The findings indicated that modifications to the benzimidazole structure could enhance antimicrobial potency .

- Antioxidant Evaluation: Research involving DPPH radical scavenging assays confirmed the antioxidant potential of synthesized compounds, including the target compound, suggesting its utility in formulations aimed at oxidative stress-related conditions .

- Cytotoxic Studies: Investigations into the cytotoxic effects on MCF-7 breast cancer cells revealed that certain derivatives exhibited significant antiproliferative activity, correlating with their ability to interfere with tubulin polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.